molecular formula C8H10BrNS B13544241 (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

Katalognummer: B13544241
Molekulargewicht: 232.14 g/mol
InChI-Schlüssel: APXHCHCKIOXMBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H10BrNS It features a cyclopropyl group attached to a methanamine moiety, with a bromothiophene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. One common method involves the reaction of cyclopropylamine with 5-bromothiophene-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Bromothiophen-2-yl)methanamine: A similar compound with a methanamine group attached directly to the bromothiophene ring.

    (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine: Another related compound with a pyrimidine ring instead of a thiophene ring.

Uniqueness

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and bromothiophene groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and provides opportunities for the development of novel compounds with specific desired activities.

Eigenschaften

Molekularformel

C8H10BrNS

Molekulargewicht

232.14 g/mol

IUPAC-Name

[2-(5-bromothiophen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10BrNS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2

InChI-Schlüssel

APXHCHCKIOXMBP-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C2=CC=C(S2)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.